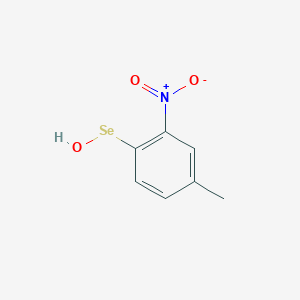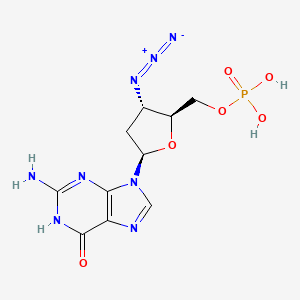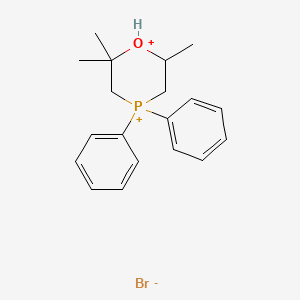
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
The synthesis of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide typically involves multiple steps, including the formation of the oxaphosphinane ring and the introduction of the bromide ion. Common synthetic routes include:
Formation of the Oxaphosphinane Ring: This step often involves the reaction of a phosphine oxide with a suitable diol under acidic conditions.
Introduction of the Bromide Ion: The bromide ion can be introduced through a substitution reaction, where a suitable leaving group is replaced by bromide using reagents like N-bromosuccinimide (NBS) under radical conditions.
Analyse Des Réactions Chimiques
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of various derivatives.
Applications De Recherche Scientifique
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide has numerous applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide involves its interaction with molecular targets through its reactive phosphine and bromide groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphine group and the nucleophilic nature of the bromide ion .
Comparaison Avec Des Composés Similaires
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide can be compared with other similar compounds, such as:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also a phosphine oxide but differs in its structural arrangement and reactivity.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Although structurally different, this compound shares some reactivity patterns with this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications in science and industry.
Propriétés
Numéro CAS |
66224-17-7 |
|---|---|
Formule moléculaire |
C19H25BrOP+ |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide |
InChI |
InChI=1S/C19H24OP.BrH/c1-16-14-21(15-19(2,3)20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1; |
Clé InChI |
XFMYIFMGUJSIGX-UHFFFAOYSA-N |
SMILES canonique |
CC1C[P+](CC([OH+]1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


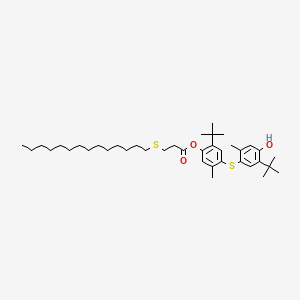
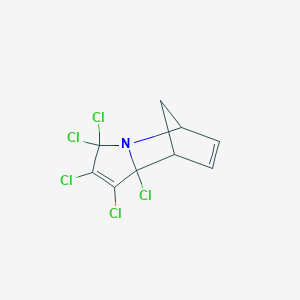
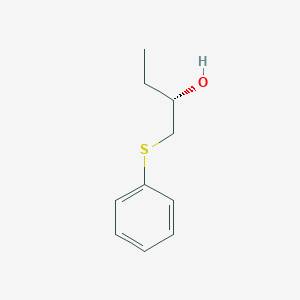
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
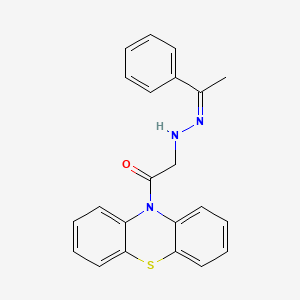
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
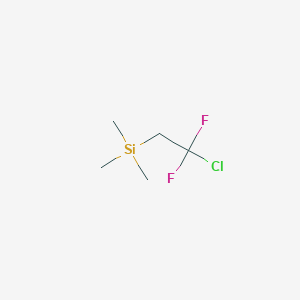

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
